methyl 2-{3-[3-(benzoyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamido}benzoate
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Overview
Description
Methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate is a complex organic compound with the molecular formula C26H20N2O6 and a molecular weight of 456.454 g/mol. This compound is characterized by its intricate structure, which includes benzoyloxy and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 2-{3-[3-(benzoyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamido}benzoate involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions. Industrial production methods may employ large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It may be used in biochemical assays and as a probe to study biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar compounds include other benzoyloxy and methoxyphenyl derivatives. What sets methyl 2-{3-[3-(benzoyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamido}benzoate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c1-32-22-13-12-17(15-23(22)34-25(30)18-8-4-3-5-9-18)14-19(16-27)24(29)28-21-11-7-6-10-20(21)26(31)33-2/h3-15H,1-2H3,(H,28,29)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEJSSISKOGNPG-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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